molecular formula C19H19N3OS2 B270011 N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B270011
M. Wt: 369.5 g/mol
InChI Key: VLNZWDWIBJJYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and neuropharmacology.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell proliferation and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also activates the AMPK signaling pathway, which is known to induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to the activation of the mitochondrial apoptotic pathway. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in cancer progression and metastasis. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice, which suggests its potential applications in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also has a relatively low toxicity profile, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which can hinder its bioavailability and efficacy in vivo. Another limitation is the lack of studies on the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues.

Future Directions

There are several future directions for the research on N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One of the potential applications of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. Another future direction is the development of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. These derivatives can potentially enhance the efficacy and safety of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in vivo. Finally, further studies are needed to investigate the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues, as well as its potential applications in the treatment of metabolic disorders.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-dimethylaminobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 2-chloroacetamide in the presence of potassium carbonate and DMF to yield N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. This synthesis method has been optimized to yield high purity and yield of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

Product Name

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3OS2/c1-22(2)16-10-8-15(9-11-16)20-18(23)13-25-19-21-17(12-24-19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23)

InChI Key

VLNZWDWIBJJYSY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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